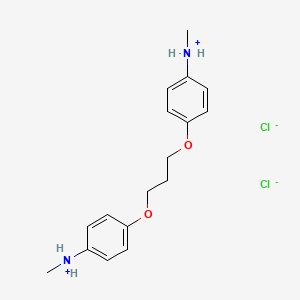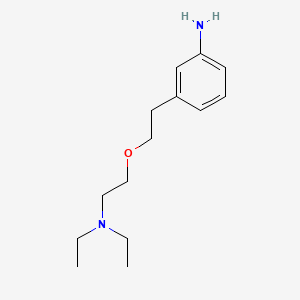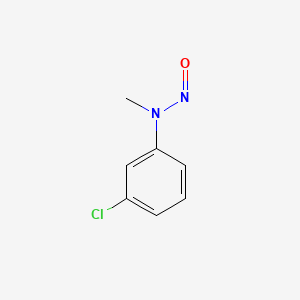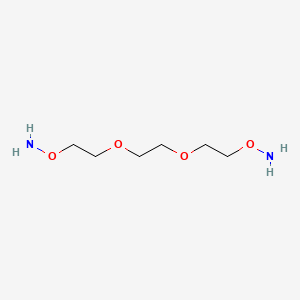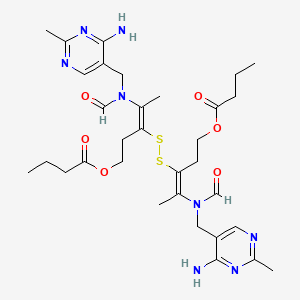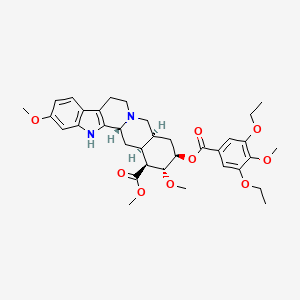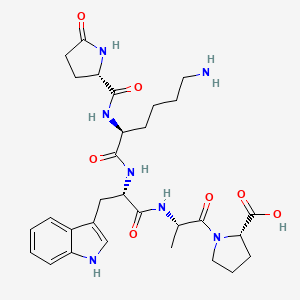
Pyroglutamyllysyltryptophylalanylproline
Overview
Description
Bradykinin potentiator-5 is an inflammatory mediator. It is a peptide that causes blood vessels to dilate (enlarge), and therefore causes blood pressure to fall.
Scientific Research Applications
Antihypertensive Effects
BPP 5a has been shown to produce potent cardiovascular effects, particularly as an antihypertensive agent. It has been evaluated in animal models such as Wistar rats and spontaneously hypertensive rats (SHRs), where it demonstrated significant changes in mean arterial pressure (MAP) and heart rate (HR) .
Bradykinin Potentiation
BPP 5a potentiates the activity of bradykinin, a peptide that causes blood vessels to dilate, thereby lowering blood pressure. It does this primarily by blocking the function of kininase enzymes, which are inhibitors of bradykinin .
ACE Inhibition
Although BPP 5a is less effective as an ACE inhibitor compared to other peptides, it still presents potent potentiator effects of bradykinin in ex vivo experiments .
Vasoactive Properties
A study described the isolation and biological characterization of a novel vasoactive BPP isolated from frog skin secretion, suggesting potential applications in vascular health and disease treatment .
Synthesis Efficiency
The synthesis process of BPP 5a is noted for its high yields and minimal side reactions, making it suitable for production of highly-purified BPP 5a with only one simple final purification step .
Molecular Characterization
BPP 5a has contributed to the molecular characterization of toxins from snake venom, leading to significant scientific contributions in understanding the pathophysiological mechanisms of poisoning .
Mechanism of Action
Result of Action
The primary molecular effect of BPP 5a’s action is the inhibition of ACE, leading to a decrease in the production of angiotensin II . This results in vasodilation and a reduction in blood pressure . At the cellular level, BPP 5a induces potent endothelium-dependent vasodilation, similar in magnitude to captopril . It also increases the release of nitric oxide (NO), a potent vasodilator .
properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N7O7/c1-17(29(42)37-14-6-10-24(37)30(43)44)33-28(41)23(15-18-16-32-20-8-3-2-7-19(18)20)36-26(39)21(9-4-5-13-31)35-27(40)22-11-12-25(38)34-22/h2-3,7-8,16-17,21-24,32H,4-6,9-15,31H2,1H3,(H,33,41)(H,34,38)(H,35,40)(H,36,39)(H,43,44)/t17-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINBLKUXZROFMZ-KELSAIANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952819 | |
| Record name | N-{2-[(6-Amino-1-hydroxy-2-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}hexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}alanylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyroglutamyllysyltryptophylalanylproline | |
CAS RN |
30505-63-6 | |
| Record name | Bradykinin potentiator-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030505636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(6-Amino-1-hydroxy-2-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}hexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}alanylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Bradykinin potentiating peptide 5a (Pyroglutamyllysyltryptophylalanylproline) and how does it differ from traditional ACE inhibitors?
A: While initially classified as an Angiotensin I-Converting Enzyme (ACE) inhibitor, research indicates that the antihypertensive effect of Bradykinin potentiating peptide 5a (Pyroglutamyllysyltryptophylalanylproline) is not solely dependent on this mechanism. Unlike active site-directed ACE inhibitors, BPP 5a does not show significant ACE inhibition or bradykinin potentiation during its antihypertensive activity [, ]. Instead, studies suggest that BPP 5a exerts its effects through a nitric oxide (NO)-dependent mechanism, inducing endothelium-dependent vasorelaxation in isolated aortic rings [].
Q2: How does the structure of BPP 5a relate to its activity? Are there any structural modifications that could impact its potency or selectivity?
A: BPP 5a (Pyroglutamyllysyltryptophylalanylproline) is a pentapeptide with a pyroglutamic acid residue at its N-terminus []. While the exact structure-activity relationship of BPP 5a and its nitric oxide-dependent vasodilatory effects are yet to be fully elucidated, the presence of the pyroglutamic acid residue is notable. This residue can be selectively removed under specific conditions, like incubation in high concentrations of aqueous methanesulfonic acid, leading to the formation of H-Lysyltryptophylalanylproline []. Whether this modification impacts its activity requires further investigation. Further research exploring modifications to its amino acid sequence and their subsequent effects on its interactions with potential target receptors or enzymes is needed to fully understand the impact of structure on BPP 5a's potency and selectivity.
Q3: What are the documented effects of BPP 5a on renal function in spontaneously hypertensive rats (SHRs)?
A: Studies show that acute administration of BPP 5a can induce diuresis and natriuresis in SHRs []. At specific doses (71 nmol/kg), BPP 5a significantly increased water intake, urinary volume, and urinary sodium concentration in these animals []. These findings suggest a potential role for BPP 5a in addressing renal dysfunction, although more research is needed to understand the mechanisms and explore therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



